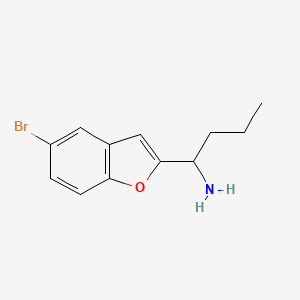

1-(5-Bromobenzofuran-2-yl)butan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3 |

InChI Key |

YVXKNKVFMFXMMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution on Molecular Interactions

The presence and position of the bromine atom on the benzofuran (B130515) ring are critical determinants of the molecule's interaction with biological targets. The substitution at the 5-position has several significant impacts:

Halogen Bonding : The bromine atom can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (known as a σ-hole) interacts with a nucleophilic or electron-rich site, such as an oxygen or nitrogen atom on a biological target like a protein receptor. nih.gov The strength and geometry of these halogen bonds are highly tunable and can significantly enhance binding affinity and selectivity. nih.govresearchgate.net The substitution of hydrogen with bromine can have a strong effect on the strength of these interactions. researchgate.net

Lipophilicity : Bromine substitution generally increases the lipophilicity (fat-solubility) of the molecule. This property affects how the compound is absorbed, distributed, metabolized, and excreted (ADME). Increased lipophilicity can enhance the molecule's ability to cross cell membranes, but excessive lipophilicity can lead to poor solubility and non-specific binding. In some benzofuran derivatives, the introduction of bromine has been shown to increase the calculated lipophilicity value (clogP). nih.gov

Electronic Effects : As an electron-withdrawing group, bromine modifies the electron density of the benzofuran ring system. This alteration can influence the molecule's reactivity and its ability to participate in π-π stacking or other electronic interactions with a biological target.

These effects are summarized in the table below, illustrating how bromine substitution modulates key molecular properties.

| Property | Effect of Bromine Substitution | Consequence for Molecular Interaction |

| Halogen Bonding | Introduces a halogen bond donor capability. | Can form specific, strong interactions with receptor sites, enhancing binding affinity. nih.gov |

| Lipophilicity | Increases the octanol-water partition coefficient (logP). | Affects membrane permeability and overall pharmacokinetic profile. nih.gov |

| Electronic Profile | Withdraws electron density from the aromatic ring. | Modulates π-system interactions and the overall electrostatic potential of the molecule. researchgate.net |

Role of the Butan-1-amine Moiety in Biological Activity Profiles

The butan-1-amine side chain attached at the 2-position of the benzofuran ring is crucial for the molecule's biological activity, primarily due to the presence of the primary amine group.

Basic Center and Salt Formation : The amine group is basic and will be protonated at physiological pH. This positive charge is often essential for forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in the binding pocket of a target protein.

Hydrogen Bonding : The primary amine can act as a hydrogen bond donor, forming critical interactions that help to orient the molecule correctly within a binding site and contribute to binding affinity.

Solubility and Pharmacokinetics : The charged nature of the protonated amine can improve the aqueous solubility of the compound, which is a vital property for drug candidates. The length and structure of the alkyl chain (butyl group) also influence lipophilicity and can impact how the molecule fits into a binding pocket. Benzofuran derivatives containing an amine function have been associated with various biological activities, including antiarrhythmic and CNS stimulant properties. medcraveonline.com

Exploration of Stereochemical Influences on Molecular Recognition

The carbon atom to which the amine group and the benzofuran ring are attached is a chiral center. This means that 1-(5-Bromobenzofuran-2-yl)butan-1-amine exists as a pair of enantiomers, (R) and (S). Stereochemistry is often a critical factor in biological activity because biological targets, such as enzymes and receptors, are themselves chiral.

The differential interaction of enantiomers with a target can lead to:

Eutomer vs. Distomer : One enantiomer (the eutomer) may exhibit significantly higher activity than the other (the distomer).

Different Activity Profiles : In some cases, the two enantiomers may have entirely different or even opposing biological effects.

Toxicity Differences : One enantiomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to undesirable side effects.

Therefore, the separation and individual testing of the (R) and (S) enantiomers are essential steps in the preclinical development of such a compound to determine the optimal stereoisomer for therapeutic use.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For a series of analogs of this compound, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For benzofuran derivatives, a wide range of descriptors are typically employed. researchgate.netderpharmachemica.com

Physicochemical Descriptors : These describe properties like lipophilicity (logP), molecular weight (MW), molar refractivity (MR), and surface tension. nih.gov

Electronic Descriptors : These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. Quantum chemical methods are often used for their calculation. researchgate.netphyschemres.org

Topological Descriptors : These are numerical representations of molecular topology, describing the size, shape, and degree of branching in the molecule.

Quantum Chemical Descriptors : These are derived from quantum mechanics calculations and can provide highly detailed information about the electronic structure of the molecule. physchemres.org

The table below lists some common molecular descriptors used in QSAR studies of benzofuran-like compounds.

| Descriptor Class | Examples | Information Encoded |

| Physicochemical | logP, Molecular Weight (MW), Molar Refractivity (MR) | Lipophilicity, size, polarizability. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, reactivity, polarity. researchgate.net |

| Topological | Connectivity indices, Shape indices | Molecular shape, branching, and connectivity. derpharmachemica.com |

| Quantum Chemical | Hydration Energy, Surface Area, Volume | Solvation properties and steric factors. researchgate.net |

A QSAR model is only useful if it is statistically robust and has predictive power. derpharmachemica.com Validation is the process of assessing the reliability and relevance of the model. wikipedia.org This involves both internal and external validation techniques. derpharmachemica.comjetir.org

Internal Validation : This process checks the internal consistency and stability of the model using the same dataset from which it was derived. derpharmachemica.com A common method is cross-validation, such as the leave-one-out (LOO) technique. The model is repeatedly built, leaving out one compound at a time, and then predicting the activity of the omitted compound. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good model robustness. wikipedia.org

External Validation : This is a more stringent test of a model's predictive ability. The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive power is assessed by the predictive correlation coefficient (pred_r²). A high pred_r² value indicates that the model can accurately predict the activity of new compounds. wikipedia.org

Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). A reliable QSAR model should have high values for all these parameters, ensuring its quality and predictive capacity. physchemres.org

Preclinical Pharmacological Investigations: Target Engagement and Mechanistic Insights

In Vitro Target Identification and Validation

Comprehensive in vitro studies are essential to identify and validate the molecular targets of a compound, providing a foundational understanding of its pharmacological effects. For 1-(5-Bromobenzofuran-2-yl)butan-1-amine, such specific data is not currently available. The following sections outline the types of studies that would be necessary to elucidate its target engagement profile.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound can selectively block the activity of specific enzymes. Benzofuran (B130515) derivatives have been explored as inhibitors of various enzymes, including acetylcholinesterase and chorismate mutase. However, no specific data from enzyme inhibition assays for this compound have been reported.

To characterize the potential enzyme-inhibitory activity of this compound, a panel of enzymatic assays would be required. A hypothetical data table for such an investigation is presented below to illustrate the type of information that would be generated.

Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Fluorometric | Data not available | Data not available |

| Monoamine Oxidase B (MAO-B) | Fluorometric | Data not available | Data not available |

| Acetylcholinesterase (AChE) | Colorimetric | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Colorimetric | Data not available | Data not available |

| Cyclooxygenase-1 (COX-1) | Colorimetric | Data not available | Data not available |

Receptor Binding Studies

Receptor binding assays are used to evaluate the affinity of a compound for various receptors, which is a key indicator of its potential to modulate receptor-mediated signaling pathways. While some benzofuran derivatives have been shown to interact with receptors such as opioid receptors, specific receptor binding data for this compound are not available in the public domain.

A comprehensive radioligand binding assay screen would be necessary to determine the receptor binding profile of this compound. A sample data table illustrating potential results from such a study is provided below.

Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Serotonin Transporter (SERT) | [3H]Citalopram | Data not available |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Data not available |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Data not available |

| 5-HT1A Receptor | [3H]8-OH-DPAT | Data not available |

| 5-HT2A Receptor | [3H]Ketanserin | Data not available |

Cellular Pathway Modulation in Model Systems

Investigating the effect of a compound on cellular pathways in model systems, such as cultured cells, can provide insights into its mechanism of action at a cellular level. Although some benzofuran derivatives have been shown to modulate pathways like the AKT/mTOR and HIF-1 signaling cascades, there is no specific information on the effects of this compound on cellular pathways.

To assess the impact of this compound on cellular signaling, a variety of cell-based assays would be required, including reporter gene assays, Western blotting to measure protein phosphorylation, and gene expression profiling.

Mechanistic Elucidation of Biological Actions

Understanding the molecular mechanisms through which a compound exerts its biological effects is a critical step in preclinical pharmacological investigation. This involves delineating the precise molecular interactions and the downstream signaling events that are triggered.

Molecular Mechanisms of Action

The molecular mechanism of action describes the specific biochemical interaction through which a drug substance produces its pharmacological effect. Without in vitro target identification data, the molecular mechanism of this compound remains uncharacterized.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Analysis

Detailed electronic structure and reactivity analyses for 1-(5-Bromobenzofuran-2-yl)butan-1-amine are not currently available in peer-reviewed literature. Such studies are crucial for understanding the molecule's stability, reactivity, and potential interaction mechanisms.

No published studies employing Density Functional Theory (DFT) calculations to investigate the geometric and electronic properties of this compound were identified. DFT calculations would typically provide insights into optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges, which are fundamental for describing the molecule's electronic characteristics.

A Frontier Molecular Orbital (FMO) analysis, which is essential for predicting the chemical reactivity and kinetic stability of a molecule, has not been reported for this compound. This analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them is a key indicator of molecular reactivity.

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

A thorough conformational analysis or molecular dynamics simulations for this compound have not been documented. These computational methods would be instrumental in exploring the molecule's flexibility, stable conformations, and dynamic behavior over time, which are important for understanding its biological activity.

Molecular Docking Studies for Target Interaction Prediction

No molecular docking studies have been published for this compound. Such studies are critical in computational drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein, thus helping to identify potential biological targets.

Theoretical Spectroscopic Characterization

Theoretical spectroscopic characterization of this compound is not available in the existing literature. Computational methods are often used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, which can aid in the experimental characterization of the compound.

Vibrational Frequencies (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A theoretical vibrational frequency analysis, often performed using Density Functional Theory (DFT) methods, can predict the wavenumbers at which these absorptions occur.

For this compound, the FT-IR spectrum is expected to be dominated by vibrations from the amine group, the alkyl chain, and the bromobenzofuran core. The primary amine (-NH₂) group would show characteristic symmetric and asymmetric stretching vibrations. The C-H bonds of the butyl group and the aromatic ring would also produce distinct stretching and bending signals. The benzofuran (B130515) ring itself contributes complex ring stretching and out-of-plane bending vibrations, with the C-O-C ether linkage and the C-Br bond also giving rise to characteristic absorptions.

Table 1: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring Bend | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Asymmetric & Symmetric Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| C-N | Stretch | 1020 - 1250 |

| C-Br | Stretch | 500 - 690 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be used to aid in the structural elucidation of synthesized compounds.

The predicted ¹H NMR spectrum of this compound would feature distinct signals for the protons of the butylamine (B146782) side chain and the bromobenzofuran ring. The protons on the aromatic portion of the benzofuran ring would appear in the downfield region (typically 7.0-8.0 ppm). The proton on the carbon adjacent to the amine group (the methine proton) would also be relatively downfield due to the electron-withdrawing effect of the nitrogen atom. The aliphatic protons of the butyl chain would appear in the upfield region.

The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom. The carbons of the aromatic benzofuran ring would resonate at lower field (110-160 ppm), with the carbon bonded to the bromine atom being influenced by the halogen's electronic effects. The carbons of the butylamine side chain would appear at a higher field.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ) Range (ppm) |

| Aromatic (Benzofuran C-H) | 7.0 - 8.0 |

| Furan (B31954) (Benzofuran C-H) | 6.5 - 7.0 |

| Methine (CH-N) | 3.5 - 4.5 |

| Amine (NH₂) | 1.0 - 3.0 (broad) |

| Methylene (CH₂) | 1.2 - 1.8 |

| Methyl (CH₃) | 0.8 - 1.0 |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) |

| Aromatic (Benzofuran C-O & C-C) | 115 - 160 |

| Aromatic (Benzofuran C-Br) | 110 - 120 |

| Furan (Benzofuran C-H) | 100 - 110 |

| Methine (CH-N) | 50 - 60 |

| Methylene (CH₂) | 20 - 40 |

| Methyl (CH₃) | 10 - 15 |

Electronic Absorption Spectra (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the bromobenzofuran chromophore. These typically include π → π* transitions associated with the conjugated aromatic system.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Absorption Region |

| π → π | Benzofuran conjugated system | 200 - 400 nm |

| n → σ | Amine group | < 200 nm |

Computational Prediction of Physicochemical Properties

Computational tools can rapidly predict a range of physicochemical properties that are crucial in chemical and pharmaceutical research. While specific data for this compound is sparse, data for the closely related analog, (S)-1-(5-Bromobenzofuran-2-yl)ethanamine, is available from computational databases and provides a useful reference point. nih.gov The properties of the target compound are expected to be similar, with adjustments for the longer butyl chain, which would increase the molecular weight and likely the lipophilicity (XLogP3).

Table 5: Computationally Predicted Physicochemical Properties for the Analog (S)-1-(5-Bromobenzofuran-2-yl)ethanamine nih.gov

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 238.99458 Da |

Future Directions and Research Opportunities

Development of Advanced Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has evolved significantly, employing both traditional and modern catalytic strategies. nih.govacs.org Future work on 1-(5-Bromobenzofuran-2-yl)butan-1-amine should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for constructing complex benzofuran structures. numberanalytics.com Future research could explore one-pot synthesis protocols that combine coupling and cyclization steps to improve efficiency. nih.govacs.org

Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents (DES), and catalysts can significantly reduce the environmental impact of the synthesis. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable large-scale production for further studies.

| Synthetic Route | Key Features | Potential Advantages |

| Palladium-Catalyzed Cyclization | One-pot reaction, high atom economy | Reduced reaction time, higher yields |

| Copper-Catalyzed Annulation | Use of readily available starting materials | Cost-effective, good functional group tolerance |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, improved yields |

Discovery of Novel Biological Targets and Mechanisms

Benzofuran derivatives are known to interact with a variety of biological targets, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com A critical future direction is the elucidation of the specific biological targets and mechanisms of action for this compound.

Initial screening should be conducted across a broad range of assays to identify potential therapeutic areas. Based on the activities of similar benzofuran compounds, promising areas of investigation include:

Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net Future studies should evaluate this compound's activity against a panel of cancer cells and investigate its impact on key cancer-related pathways, such as cell cycle progression and apoptosis. researchgate.net

Enzyme Inhibition: Benzofurans have been identified as inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1) and acetylcholinesterase. nih.govnih.gov Investigating the inhibitory potential of this compound against a range of clinically relevant enzymes could reveal novel therapeutic applications.

Antimicrobial Properties: The benzofuran scaffold is present in many compounds with antibacterial and antifungal activity. nih.govresearchgate.net Screening for antimicrobial efficacy against a panel of pathogenic microorganisms is a logical step.

| Potential Biological Target | Therapeutic Area | Proposed Investigational Approach |

| Tubulin | Cancer | Tubulin polymerization assays, cell cycle analysis |

| Lysine-Specific Demethylase 1 (LSD1) | Cancer | Enzyme inhibition assays, molecular docking |

| Acetylcholinesterase | Alzheimer's Disease | Enzyme inhibition assays, in vivo cognitive models |

| DNA Gyrase | Bacterial Infections | Enzyme inhibition assays, antimicrobial susceptibility testing |

Application of Advanced Computational Techniques

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into drug-receptor interactions and guiding the design of more potent and selective compounds. researchgate.net The application of these techniques to this compound can accelerate its development.

Molecular Docking: Docking studies can predict the binding orientation of the compound within the active site of potential biological targets, helping to rationalize observed biological activities and guide the design of analogs with improved affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of a series of benzofuran derivatives with their biological activity. researchgate.net These models can then be used to design new compounds with enhanced potency.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying potential liabilities early in the drug discovery process. researchgate.net

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predict binding modes to biological targets | Identification of key interactions, rationalization of SAR |

| 3D-QSAR | Develop predictive models for biological activity | Guidance for the design of more potent analogs |

| ADMET Prediction | Assess drug-like properties | Early identification of potential pharmacokinetic and toxicity issues |

Design of Next-Generation Benzofuran Research Probes

Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of sophisticated chemical probes to study biological systems.

Fluorescent Probes: By incorporating fluorophores, benzofuran derivatives can be transformed into fluorescent probes for imaging and sensing applications. nih.govresearchgate.netresearchgate.net These probes can be used to visualize biological processes in real-time and detect specific analytes in complex biological samples.

Photoaffinity Labels: The introduction of a photoreactive group would allow for the creation of photoaffinity labels. These tools are invaluable for identifying the specific protein targets of a bioactive compound through covalent cross-linking upon photoactivation.

Bifunctional Molecules: This compound could be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific target proteins.

| Research Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Conjugation with a fluorescent dye | Live-cell imaging of target localization |

| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone) | Covalent labeling and identification of protein targets |

| Bifunctional Molecule | Linking to a known ligand for an E3 ubiquitin ligase | Targeted protein degradation |

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.9–7.6 ppm for benzofuran), amine protons (δ 1.5–2.5 ppm), and bromine-induced deshielding .

- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between benzofuran and amine groups. Planarity deviations (<0.03 Å) in the benzofuran ring suggest conjugation stability .

What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence material properties?

Advanced Research Question

The compound likely forms hydrogen-bonded dimers (N-H···N/O) and π-π stacking (3.7–4.3 Å between aromatic rings), as seen in analogous benzofuran derivatives. These interactions create 2D networks, enhancing thermal stability and solubility profiles. Weak C-H···O bonds (2.8–3.2 Å) further stabilize the lattice, affecting crystallization solvents (e.g., acetone vs. ethanol) .

How can computational methods predict the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Research Question

- PCP-SAFT : Models amine-water hydrogen bonding to predict solubility and partition coefficients. Challenges arise due to asymmetric H-bond donor/acceptor sites in amines, requiring adjusted parameters .

- Docking studies : Simulate interactions with fungal CYP51 (target for antifungals) or monoamine transporters (for CNS activity). Compare with 5-APB benzofuran analogs to identify structural determinants of activity .

What experimental strategies are recommended to assess its potential antifungal or CNS activity?

Advanced Research Question

- Antifungal assays : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (MIC values). Compare with ketoxime derivatives, which show enhanced activity due to hydrogen-bonding motifs .

- Neuropharmacology : Conduct radioligand binding assays (e.g., serotonin receptors 5-HT2A/2B) and uptake inhibition studies (dopamine/norepinephrine transporters). Structural similarities to 5-APB suggest potential agonist effects .

How can discrepancies in crystallographic data (e.g., dihedral angles) between similar compounds be reconciled?

Advanced Research Question

Dihedral angles between benzofuran and substituents vary due to steric/electronic effects. For example, mesityl groups in analogs show dihedral deviations up to 87.6°, influenced by bromine’s electronegativity. Use DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. optimized geometries and identify substituent-driven distortions .

What role does this compound play in coordination chemistry, and how can it act as a ligand?

Advanced Research Question

The amine and benzofuran groups enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity). Compare with carboxamide analogs, which form stable complexes via carbonyl and amine coordination .

How should researchers handle stability challenges during storage and experimental use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.